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molecular formula C7H6BrNO B160853 N-(2-bromophenyl)formamide CAS No. 10113-38-9

N-(2-bromophenyl)formamide

Cat. No. B160853
M. Wt: 200.03 g/mol
InChI Key: OHWIHFWQMRBQMV-UHFFFAOYSA-N
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Patent
US07910734B2

Procedure details

To acetic anhydride (74.2 g, 727 mmol) was added formic acid (32.9 mL, 872 mmol) under a nitrogen atmosphere while stirring at room temperature, followed by stirring at 70° C. for 3 hours. The reaction mixture was allowed to cool down to room temperature, and tetrahydrofuran (50 mL) was added. To the solution was added a solution of 2-bromoaniline (50.0 g, 291 mmol) in tetrahydrofuran (50 mL) at room temperature, followed by stirring at the same temperature for 1 hour, and concentration was carried out. To the resultant crude crystals was added ethanol (200 mL), followed by heating and stirring at 60° C. After the crystals dissolved, the mixture was allowed to cool down to room temperature, then water (400 mL) was added, followed by stirring for 3 hours. The precipitated crystals were collected by filtration to give 48.8 g of the title compound as white crystals.
Quantity
74.2 g
Type
reactant
Reaction Step One
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.[Br:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>O1CCCC1>[Br:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH:14][CH:5]=[O:7]

Inputs

Step One
Name
Quantity
74.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
32.9 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 70° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
To the resultant crude crystals was added ethanol (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
STIRRING
Type
STIRRING
Details
stirring at 60° C
DISSOLUTION
Type
DISSOLUTION
Details
After the crystals dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
ADDITION
Type
ADDITION
Details
water (400 mL) was added
STIRRING
Type
STIRRING
Details
by stirring for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.8 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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